molecular formula C24H32N4O3S B2850057 N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898451-37-1

N-(3,5-dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Katalognummer: B2850057
CAS-Nummer: 898451-37-1
Molekulargewicht: 456.61
InChI-Schlüssel: YYHFQXOZOZCHIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,5-Dimethylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a synthetic cyclopenta[d]pyrimidine derivative featuring a thioacetamide linker and a 3-morpholinopropyl substituent. The 3,5-dimethylphenyl acetamide moiety and the morpholinopropyl group likely influence its solubility, binding affinity, and metabolic stability.

Eigenschaften

IUPAC Name

N-(3,5-dimethylphenyl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3S/c1-17-13-18(2)15-19(14-17)25-22(29)16-32-23-20-5-3-6-21(20)28(24(30)26-23)8-4-7-27-9-11-31-12-10-27/h13-15H,3-12,16H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHFQXOZOZCHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Analytical Comparison of Cyclopenta[d]pyrimidine Derivatives

Compound Core Structure Substituents (R1, R2) Melting Point (°C) LC-MS [M+H]+ Key NMR Shifts (δ, ppm)
Target Compound Cyclopenta[d]pyrimidine R1: 3-morpholinopropyl; R2: 3,5-dimethylphenyl N/A ~527 (calc.) N/A
Cyclopenta[4,5]thieno[2,3-d]pyrimidine R1: 4-chlorophenyl; R2: 2-isopropylphenyl N/A N/A N/A
Cyclopenta[4,5]thieno[2,3-d]pyrimidine R1: 4-chlorophenyl; R2: 2,5-dimethylphenyl N/A N/A N/A
Cyclopenta[4,5]thieno[2,3-d]pyrimidine R1: 6,7-dihydro-5H-cyclopenta; R2: 3-(pyrimidin-4-yloxy)phenyl 197–198 326.0 δ 2.03 (CH3), 8.33 (pyrimidine)
Dihydropyrimidine R1: 4-methyl-6-oxo; R2: 2,3-dichlorophenyl 230 344.21 δ 12.50 (NH), 10.10 (NHCO)

Notes

Data Limitations : Specific biological activity, solubility, and pharmacokinetic data for the target compound are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.

Synthetic Challenges: The morpholinopropyl group may introduce steric hindrance during synthesis, requiring optimized reaction conditions compared to smaller substituents .

Analytical Trends : Chlorophenyl and dichlorophenyl analogs exhibit higher melting points and distinct NMR shifts, highlighting the role of electronegative substituents in molecular packing and electronic environments .

Q & A

Q. What are the critical synthetic steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclocondensation of thioether-linked intermediates, alkylation of the morpholinopropyl group, and acetamide coupling. Key steps require:

  • Temperature control (e.g., 60–80°C for cyclization) to prevent side reactions.
  • Use of inert atmospheres (nitrogen/argon) to stabilize reactive intermediates.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product from by-products . Optimization of reaction yields (e.g., 53–85%) depends on solvent polarity, stoichiometry of reagents (e.g., 1.2–1.5 equivalents of coupling agents), and catalyst selection (e.g., palladium for cross-coupling) .

Q. How is structural confirmation and purity validated for this compound?

Methodological validation includes:

  • 1H/13C NMR spectroscopy : Peaks at δ 2.03–2.58 ppm (CH3, CH2 groups), δ 7.23–7.82 ppm (aromatic protons), and δ 9.78–12.50 ppm (NH groups) confirm regiochemistry .
  • HPLC : Purity >95% assessed using reverse-phase C18 columns (acetonitrile/water mobile phase) .
  • Mass spectrometry (LC-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 326–344) verify molecular weight .

Q. What preliminary biological assays are recommended to assess its pharmacological potential?

Initial screening should focus on:

  • Enzyme inhibition assays : Measure IC50 against kinases or proteases (e.g., using fluorogenic substrates).
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 calculations .
  • Solubility and stability tests : Assess in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance target selectivity?

Rational modifications include:

  • Substituent variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to modulate electronic effects on receptor binding .
  • Scaffold hopping : Replace the cyclopenta[d]pyrimidinone core with thieno[3,2-d]pyrimidine to alter steric interactions with enzymes .
  • Docking-guided synthesis : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses with targets like EGFR or PARP .

Q. How to resolve contradictions in biological activity data across different assay conditions?

Contradictions often arise from:

  • Variability in assay buffers (e.g., DMSO concentration >1% may inhibit enzyme activity). Validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization).
  • Off-target effects : Perform kinome-wide profiling (e.g., KinomeScan) to identify non-specific interactions .
  • Metabolic instability : Use liver microsomal assays to assess CYP450-mediated degradation and adjust functional groups (e.g., replace morpholinopropyl with piperazine for metabolic resistance) .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR)?

Advanced SAR analysis involves:

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate physicochemical properties with activity .
  • Free-energy perturbation (FEP) : Predict binding affinity changes upon substituent modifications (e.g., replacing acetamide with sulfonamide) .
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with kinase hinge regions) using tools like Schrödinger’s Phase .

Q. How to address low solubility in aqueous media for in vivo studies?

Strategies include:

  • Prodrug design : Introduce phosphate or ester groups at the acetamide moiety for hydrolytic activation .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (size 100–200 nm) to enhance bioavailability .
  • Co-solvent systems : Use PEG-400/water mixtures (e.g., 30:70 v/v) to improve dissolution kinetics .

Comparative Analysis of Structural Analogs

Compound NameKey Structural DifferencesObserved ActivityReference
Analog A Thieno[3,2-d]pyrimidine core2-fold higher kinase inhibition
Analog B 4-Nitrophenyl substituentImproved solubility (logS −3.2 → −2.8)
Analog C Trifluoromethyl groupEnhanced metabolic stability (t1/2 2.1 → 4.7 h)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.